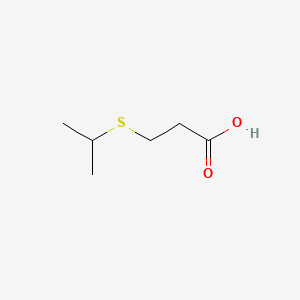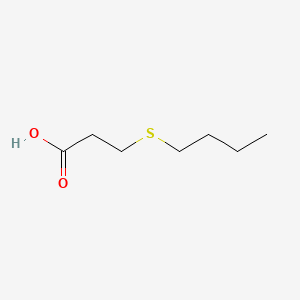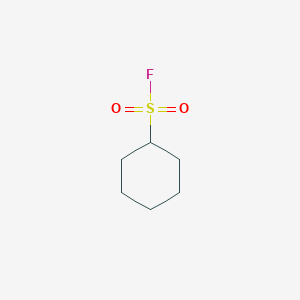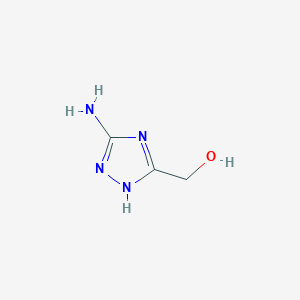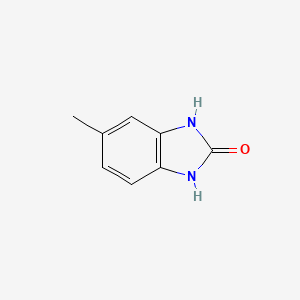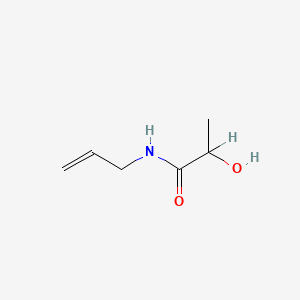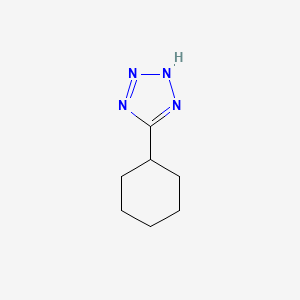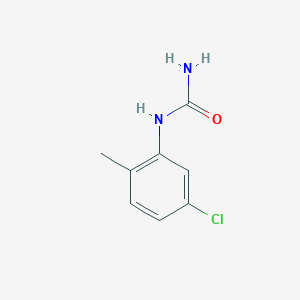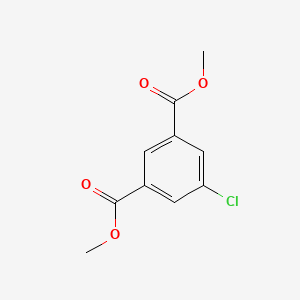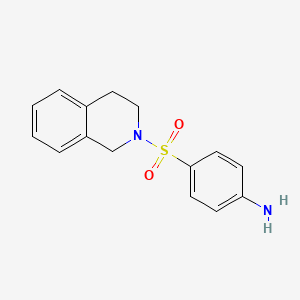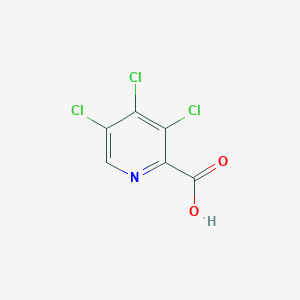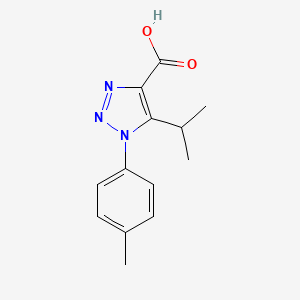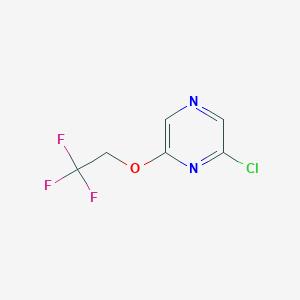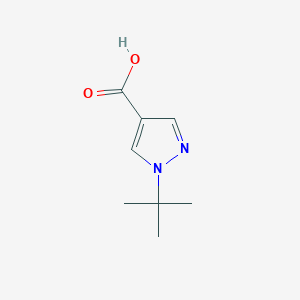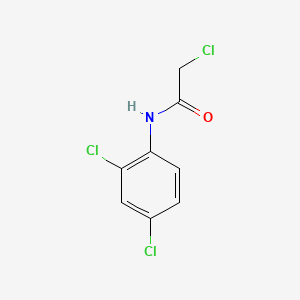
2-Chlor-N-(2,4-dichlorphenyl)acetamid
Übersicht
Beschreibung
2-Chloro-N-(2,4-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. It is a chlorinated acetamide derivative, known for its applications in various fields including chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(2,4-dichlorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, altering their conformation and function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
2-Chloro-N-(2,4-dichlorophenyl)acetamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-N-(2,4-dichlorophenyl)acetamide involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(2,4-dichlorophenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 2-Chloro-N-(2,4-dichlorophenyl)acetamide has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(2,4-dichlorophenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry and hematological parameters .
Metabolic Pathways
2-Chloro-N-(2,4-dichlorophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more water-soluble and easily excreted. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 2-Chloro-N-(2,4-dichlorophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters that regulate its intracellular concentration .
Subcellular Localization
The subcellular localization of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular energy metabolism and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
2,4-Dichloroaniline+Chloroacetyl chloride→2-Chloro-N-(2,4-dichlorophenyl)acetamide+HCl
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichloroaniline and acetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, using an amine can yield a substituted amide.
Hydrolysis: The major products are 2,4-dichloroaniline and acetic acid.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The chlorine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the additional chlorine atoms on the phenyl ring.
N-(2,4-Dichlorophenyl)acetamide: Similar but without the chlorine atom on the acetamide group.
Uniqueness
2-Chloro-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAPYSYOURFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280216 | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-56-7 | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide?
A1: The abstract mentions that the molecules of 2-Chloro-N-(2,4-dichlorophenyl)acetamide are linked into supramolecular chains through N—H⋯O hydrogen bonding along the a-axis []. This type of intermolecular interaction can influence the compound's physical properties, such as melting point, boiling point, and solubility. Understanding these interactions can be crucial for further studies related to its potential applications.
Q2: The abstract describes the conformation of specific bonds within the molecule. Why is this information important?
A2: Knowing the conformation of the N—H bond (almost syn to the ortho-chloro substituent) and the C=O bond (anti to the N—H bond) [] provides insights into the three-dimensional structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide. This structural information can be crucial for understanding its potential interactions with other molecules, including biological targets, if any are investigated in future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


